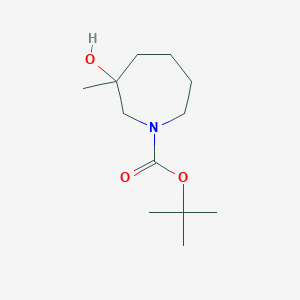

tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-5-7-12(4,15)9-13/h15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRWHSYCFGRDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the tert-butyl ester . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl ester group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

Structural Analogs: Ring Size and Functional Groups

(a) tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)

- Structure: Four-membered azetidine ring with amino and hydroxymethyl groups at the 3-position .

- Molecular Weight : 202.25 g/mol.

- Key Differences: Ring Size: Azetidine (4-membered) vs. azepane (7-membered). Functional Groups: Amino and hydroxymethyl groups vs. hydroxy and methyl groups. The amino group introduces basicity and hydrogen-bonding capacity, whereas the hydroxy group in the target compound may enhance solubility via polar interactions . Applications: Azetidine derivatives are often used in constrained peptide mimics, while azepanes may offer improved bioavailability due to reduced strain and increased lipophilicity.

(b) tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1227382-01-5)

- Structure : Spirocyclic system with two nitrogen atoms in a diazaspiro framework .

- Similarity Score : 1.00 (structural similarity based on Boc group and heteroatom placement).

- Heteroatoms: Dual nitrogen atoms enable diverse coordination chemistry, whereas the target compound’s single nitrogen is protected by the Boc group, limiting direct interactions.

Physicochemical Properties

Biological Activity

Tert-butyl 3-hydroxy-3-methyl-azepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its azepane ring structure, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions that can yield various derivatives with differing biological activities. For instance, the synthesis of substituted oxo-azepines has been reported, indicating a pathway for creating analogs that may exhibit enhanced biological effects .

Biological Activity

1. Enzyme Inhibition:

Research has indicated that this compound may act as an inhibitor of specific kinases, which are critical in various signaling pathways. For example, a related compound demonstrated selective inhibition of TAK1 kinase activity, which is implicated in inflammatory responses and cancer progression .

2. Anticancer Potential:

Studies suggest that compounds with similar structural features may exhibit anticancer properties. A recent investigation into piperidine derivatives indicated that certain azepane derivatives could induce apoptosis in cancer cell lines, suggesting a potential therapeutic application for this compound .

3. Neuroprotective Effects:

The compound's ability to modulate neuroinflammatory processes has been explored. In vitro studies have shown that related compounds can reduce oxidative stress and inflammatory cytokine production in astrocytes, indicating potential use in neurodegenerative diseases .

The biological activity of this compound may involve interaction with various molecular targets:

- Kinase Inhibition: By inhibiting kinases like TAK1, the compound can disrupt signaling pathways involved in cell proliferation and survival.

- Receptor Modulation: The compound may also act as a ligand for specific receptors involved in neurotransmission and inflammation, thereby influencing cellular responses.

Case Studies

Several studies have highlighted the biological relevance of azepane derivatives:

Q & A

Q. Basic

- X-ray Crystallography : SHELX software enables precise determination of bond angles and stereochemistry, critical for azepane ring conformation analysis .

- 2D NMR : COSY and NOESY distinguish between regioisomers (e.g., 1,4- vs. 1,3-diazepane substitution) .

- IR Spectroscopy : Confirms carbamate C=O (1680–1720 cm) and hydroxyl O–H (3200–3600 cm) stretches .

How should researchers address contradictions in toxicity data for tert-butyl carbamate derivatives?

Advanced

Discrepancies in hazard classifications (e.g., acute toxicity vs. "no known hazard" labels) arise from varying test protocols and purity levels. To validate

- Batch-Specific Testing : Use LC-MS to identify impurities that may contribute to toxicity .

- In Silico Modeling : Tools like ECOSAR predict toxicity profiles based on functional groups (e.g., carbamate vs. azepane moieties) .

- Comparative Studies : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Key Organics) to identify consensus hazards . Always employ standard PPE (gloves, goggles, fume hoods) regardless of classification .

What strategies improve the stability of this compound during long-term storage?

Q. Advanced

- Temperature : Store at –20°C in argon-purged vials to prevent hydrolysis of the carbamate group .

- Desiccants : Use molecular sieves (3Å) to absorb moisture in solid-state storage .

- Light Protection : Amber glass containers prevent UV-induced degradation of the azepane ring .

Stability can be monitored via periodic H-NMR to detect decomposition products like tert-butanol or CO .

How can computational modeling aid in predicting the biological activity of tert-butyl carbamate derivatives?

Q. Advanced

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with carbamate-binding pockets) .

- QSAR : Correlate substituent effects (e.g., 3-hydroxy vs. 3-methyl groups) with activity trends .

- MD Simulations : Assess conformational flexibility of the azepane ring in aqueous vs. lipid environments . Experimental validation via SPR or ITC is recommended to confirm binding affinities .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Rotamer Control : Batch reactors may exacerbate rotamer formation due to slower mixing; switch to flow chemistry for uniform temperature gradients .

- Purification : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether/hexanes) for cost-effective scaling .

- Yield Optimization : Kinetic studies (e.g., Eyring plots) identify rate-limiting steps (e.g., imine formation) for catalyst tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.